molecular formula C9H13O4- B1662021 Monobutyl Itaconate CAS No. 6439-57-2

Monobutyl Itaconate

Cat. No.: B1662021
CAS No.: 6439-57-2
M. Wt: 185.2 g/mol
InChI Key: DYYFCJRYZVHEKQ-UHFFFAOYSA-M
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Description

Monobutyl itaconate is an ester derivative of itaconic acid, a naturally occurring unsaturated dicarboxylic acid. It is a versatile compound used in various industrial applications due to its unique chemical properties. This compound is known for its role in the production of biodegradable polymers and its potential as a green chemical in sustainable industrial processes .

Mechanism of Action

Target of Action

Monobutyl Itaconate (MBI) primarily targets macrophages . Macrophages are a crucial component of the immune system that help the host fight infection . MBI also targets the TET DNA Dioxygenases , specifically TET2 , which is a critical regulator of DNA methylation and gene expression .

Mode of Action

MBI interacts with its targets to modulate their function and activity. It inhibits the activity of Succinate Dehydrogenase (SDH) , influencing the metabolic status of macrophages . MBI also inhibits TET2 by competing with α-Ketoglutarate (α-KG) for binding to the catalytic center of TET2 .

Biochemical Pathways

MBI affects several biochemical pathways. It is a byproduct of the Tricarboxylic Acid (TCA) cycle and is produced through the decarboxylation of cis-aconitate by the enzyme cis-aconitate decarboxylase (ACOD1) in the mitochondria . MBI acts on various signaling pathways, including the Keap1-Nuclear Factor E2-Related Factor 2-ARE pathways , ATF3–IκBζ axis , and the Stimulator of Interferon Genes (STING) pathway to exert anti-inflammatory and antioxidant effects .

Pharmacokinetics

It is known that mbi is produced in large quantities in macrophages activated by various stimuli .

Result of Action

MBI has potent anti-inflammatory effects. It inhibits necroptosis by suppressing the RIPK1/RIPK3/MLKL signaling and the oligomerization of MLKL . MBI also inhibits the expression of inflammatory response genes . Furthermore, MBI has been shown to have antimicrobial activities .

Action Environment

The action of MBI is influenced by the environment within the macrophages. In response to external proinflammatory stimulation, macrophages exhibit high expression of the enzyme ACOD1, which generates MBI . The concentration of MBI can reach high levels in macrophages activated by stimuli such as Lipopolysaccharide (LPS) .

Biochemical Analysis

Biochemical Properties

Monobutyl Itaconate, like its parent compound itaconate, plays a significant role in biochemical reactions. Itaconate is known to interact with various enzymes, proteins, and other biomolecules. For instance, itaconate can be metabolized into itaconyl-coenzyme A (CoA), which inactivates mitochondrial CoA B12, resulting in a decrease in the activity of methylmalonyl-CoA mutase (MUT) and production of MUT-dependent branched-chain amino acids (BCAAs) .

Cellular Effects

This compound, similar to itaconate, has profound effects on various types of cells and cellular processes. Itaconate has been shown to exhibit anti-inflammatory effects in macrophages . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, itaconate acts on various signaling pathways, including Keap1-nuclear factor E2-related factor 2-ARE pathways, ATF3–IκBζ axis, and the stimulator of interferon genes (STING) pathway to exert anti-inflammatory and antioxidant effects .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interactions with biomolecules at the molecular level. Itaconate, and by extension this compound, inhibits succinate dehydrogenase activity, thus influencing the metabolic status of macrophages . This serves as a link between macrophage metabolism, oxidative stress, and immune response, ultimately regulating macrophage function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound, like itaconate, change over time. For instance, itaconate has been shown to inhibit hemoglobinization of developing erythroid cells . Itaconate causes global alterations in cellular metabolite pools, resulting in elevated levels of succinate, 2-hydroxyglutarate, pyruvate, glyoxylate, and intermediates of glycolytic shunts .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. For instance, treatment of mice with the cell-permeable form of itaconate, dimethyl itaconate (DMI), significantly improved recovery after 7 days of DSS treatment and significantly reduced inflammatory gene expression in the colon .

Metabolic Pathways

This compound is involved in the TCA cycle, a central metabolic pathway of cells . It interacts with enzymes such as cis-aconitate decarboxylase and affects metabolic flux or metabolite levels .

Transport and Distribution

This compound, like itaconate, is transported and distributed within cells and tissues. Itaconate is synthesized in the mitochondria and a pool of itaconate is exported to the cytosol, presumably by mitochondrial 2-oxoglutarate/malate carrier protein .

Subcellular Localization

The subcellular localization of this compound is likely similar to that of itaconate, which is synthesized in the mitochondria . The effects of itaconate on its activity or function are influenced by its subcellular localization .

Preparation Methods

Synthetic Routes and Reaction Conditions: Monobutyl itaconate is typically synthesized through the esterification of itaconic acid with butanol. This reaction is catalyzed by acidic catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to remove water formed during the reaction, thus driving the equilibrium towards the formation of the ester .

Industrial Production Methods: In industrial settings, the production of this compound involves optimizing various parameters to enhance yield and selectivity. High-selectivity catalytic methods have been developed, utilizing catalysts such as 20% (w/w) Rb0.5Cs2.0H0.5PW12O40/MCF. These methods offer advantages such as lower reaction temperatures, good recyclability, and reduced environmental impact .

Chemical Reactions Analysis

Types of Reactions: Monobutyl itaconate undergoes various chemical reactions, including:

    Esterification: Formation of this compound from itaconic acid and butanol.

    Polymerization: Used as a monomer in the production of biodegradable polymers.

    Hydrolysis: Can be hydrolyzed back to itaconic acid and butanol under acidic or basic conditions.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Monobutyl itaconate has a wide range of applications in scientific research and industry:

Comparison with Similar Compounds

Monobutyl itaconate is unique compared to other similar compounds due to its specific ester structure and properties. Similar compounds include:

This compound stands out due to its balance of reactivity and stability, making it suitable for a wide range of applications in sustainable and green chemistry .

Properties

IUPAC Name

4-butoxy-2-methylidene-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O4/c1-3-4-5-13-8(10)6-7(2)9(11)12/h2-6H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVAAYFMMXYRORI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=O)CC(=C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20949942
Record name 4-Butoxy-2-methylidene-4-oxobutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20949942
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27216-48-4, 6439-57-2
Record name Butanedioic acid, 2-methylene-, monobutyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027216484
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Butanedioic acid, 2-methylene-, monobutyl ester
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 4-Butoxy-2-methylidene-4-oxobutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20949942
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Monobutyl Itaconate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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